

Structural Analysis of 5-Hydroxypentanoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxypentanoyl-CoA

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Introduction

5-Hydroxypentanoyl-CoA is a critical intermediate in various metabolic pathways, including fatty acid metabolism. Understanding its three-dimensional structure is paramount for elucidating its interactions with enzymes and for the rational design of therapeutic agents that target these pathways. Although a crystal structure for the full **5-Hydroxypentanoyl-CoA** molecule is not currently available due to its high flexibility, this guide provides a comprehensive overview of its structural and biochemical properties through computed data, analysis of related enzyme structures, and detailed experimental protocols.

Physicochemical and Computed Structural Properties

While an experimental crystal structure is elusive, computational methods provide valuable insights into the molecular properties of **5-Hydroxypentanoyl-CoA**. These computed descriptors are essential for molecular modeling and simulation studies.

Property	Value	Source
Molecular Formula	C26H44N7O18P3S	PubChem[1][2]
Molecular Weight	867.7 g/mol	PubChem[1]
IUPAC Name	S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioate	PubChem[1]
InChI Key	AMSWDUXCNHIVFP-ZMHDXICWSA-N	PubChem
XLogP3	-5.7	PubChem[1]
Topological Polar Surface Area	409 Å ²	PubChem[1]

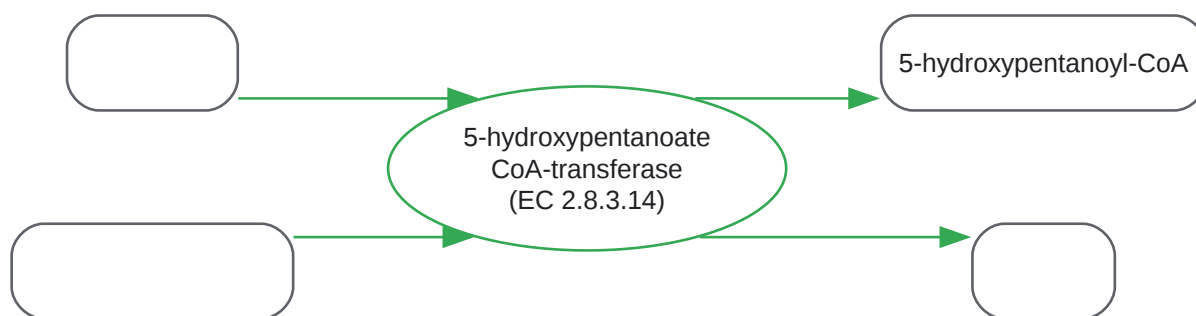
Structural Analysis through Enzyme-Ligand Interactions

The structure of **5-Hydroxypentanoyl-CoA** can be inferred from the crystal structures of enzymes with which it, or structurally similar molecules, interact. A key enzyme family is the enoyl-CoA hydratases.

The crystal structure of rat liver mitochondrial enoyl-CoA hydratase, when complexed with the inhibitor acetoacetyl-CoA, reveals the binding pocket for acyl-CoA molecules.[3] The monomer unit of this enzyme folds into a right-handed spiral of four turns, which defines the CoA-binding pocket.[3] This structural information can be used to model the conformation of **5-Hydroxypentanoyl-CoA** within the active site.

Metabolic Pathway of 5-Hydroxypentanoyl-CoA

5-Hydroxypentanoyl-CoA is involved in the metabolism of aminovalerate. The following diagram illustrates a key enzymatic reaction involving this molecule.



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Caption: Enzymatic conversion of 5-hydroxypentanoate to **5-hydroxypentanoyl-CoA**.

Experimental Protocols

Chemo-Enzymatic Synthesis of Acyl-CoA Thioesters

This protocol provides a general framework for the synthesis of acyl-CoA esters, which can be adapted for **5-Hydroxypentanoyl-CoA**. This method is based on the work by Vögeli et al. (2016) and is suitable for small-scale laboratory synthesis without specialized chemical equipment.[4][5]

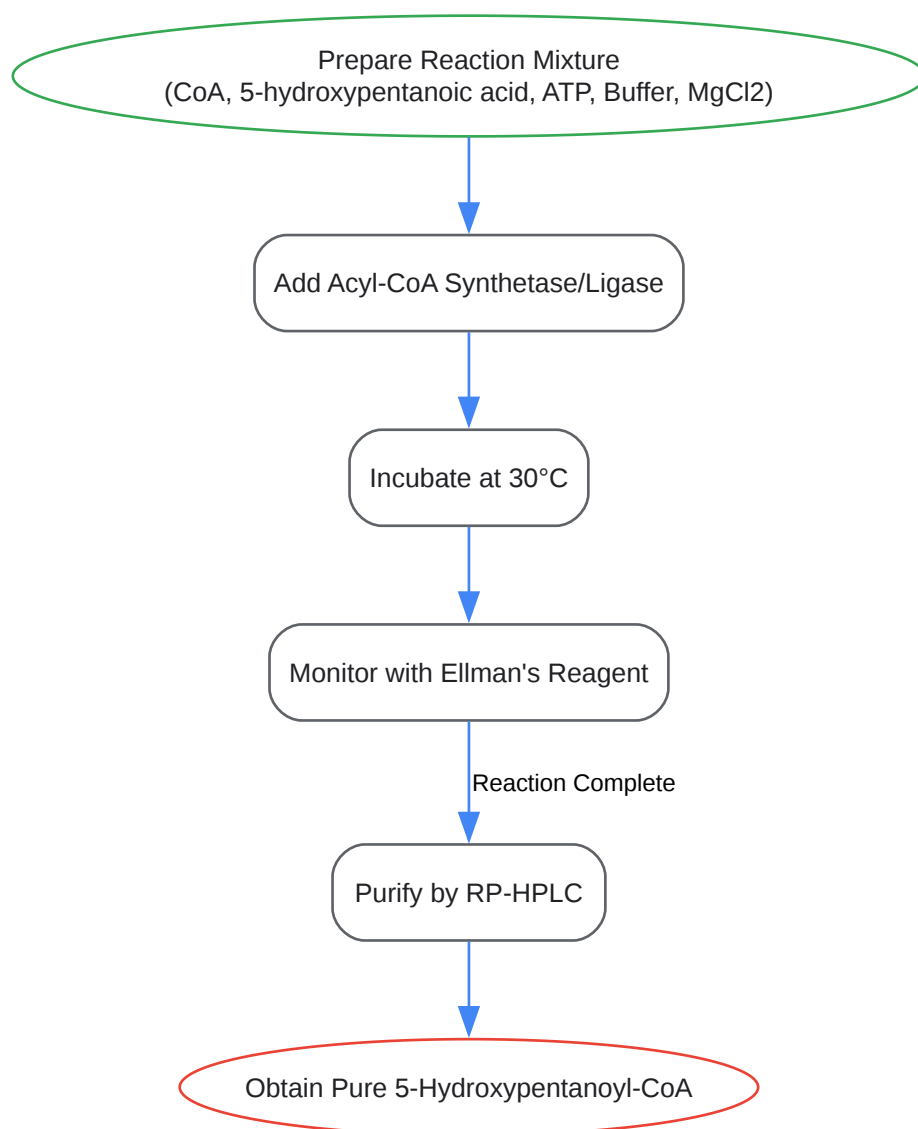
Materials:

- Coenzyme A (CoA)
- 5-hydroxypentanoic acid
- Acyl-CoA synthetase or a suitable CoA ligase (e.g., MatB for dicarboxylic acids)[5]
- ATP
- MgCl₂
- Buffer solution (e.g., 200 mM NH₄HCO₃, pH 6.8)[5]

- Ellman's reagent

Procedure:

- Dissolve CoA, the corresponding carboxylic acid (5-hydroxypentanoic acid), and ATP in the buffer solution containing MgCl_2 . A molar excess of the acid and ATP is recommended.[5]
- Initiate the reaction by adding the acyl-CoA synthetase/ligase.
- Incubate the reaction mixture at a suitable temperature (e.g., 30°C)[5].
- Monitor the reaction for the consumption of free thiols using Ellman's reagent, which indicates the formation of the thioester bond.
- Purify the resulting acyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).[6]



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Caption: Workflow for the chemo-enzymatic synthesis of **5-Hydroxypentanoyl-CoA**.

Enzymatic Assay for 5-Hydroxypentanoate CoA-transferase

This protocol is based on the characterization of 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) from *Clostridium aminovalericum*.^[7]

Reaction: acetyl-CoA + 5-hydroxypentanoate \rightleftharpoons acetate + **5-hydroxypentanoyl-CoA**^[7]

Materials:

- Purified 5-hydroxypentanoate CoA-transferase
- Acetyl-CoA
- 5-hydroxypentanoate
- Buffer solution (e.g., Tris-HCl, pH 8.0)
- DTNB (Ellman's reagent) for monitoring CoA formation in the reverse reaction

Procedure (Forward Reaction):

- Prepare a reaction mixture containing buffer, acetyl-CoA, and 5-hydroxypentanoate.
- Initiate the reaction by adding the enzyme.
- Monitor the decrease in acetyl-CoA or the formation of **5-hydroxypentanoyl-CoA** using HPLC.

Procedure (Reverse Reaction):

- Prepare a reaction mixture containing buffer, **5-hydroxypentanoyl-CoA**, and acetate.
- Initiate the reaction by adding the enzyme.
- Monitor the formation of free CoA by measuring the increase in absorbance at 412 nm after adding DTNB.

Conclusion

While the direct structural elucidation of **5-Hydroxypentanoyl-CoA** remains a challenge, a combination of computational analysis, examination of related enzyme structures, and robust biochemical synthesis and assay protocols provides a strong foundation for its study. The information and methods presented in this guide are intended to empower researchers in the fields of biochemistry, drug development, and metabolic engineering to further investigate the role of this important acyl-CoA intermediate.

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